3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one
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Overview
Description
3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxybenzaldehyde with 7,8-dimethoxy-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and dihydrobenzopyrans, each with distinct chemical and biological properties .
Scientific Research Applications
3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-Hydroxy-2-quinolones
Uniqueness
3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant activity and different pharmacokinetic profiles .
Properties
CAS No. |
36048-36-9 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 |
Synonyms |
8-Methoxyisoformononetin; 3-(4-Hydroxyphenyl)-7,8-dimethoxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
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